molecular formula C14H18N2O2S B1396170 N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine CAS No. 1352999-17-7

N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine

Cat. No. B1396170
M. Wt: 278.37 g/mol
InChI Key: OMQXMPXBYJTBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine (BBG) is a chemical compound that has been extensively studied for its potential therapeutic applications. BBG belongs to the family of glycine receptor antagonists and has been shown to have neuroprotective effects in various models of neurological disorders.

Scientific Research Applications

Biological Activities and Therapeutic Properties

N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine and its derivatives have shown a wide range of biological activities and therapeutic properties. Research has demonstrated their antimicrobial and antifungal properties against various bacterial and fungal species, indicating potential in treating infections. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as pathogenic fungal strains, suggesting broad-spectrum antimicrobial applications (Patel & Shaikh, 2010), (Amnerkar, Bhongade, & Bhusari, 2015).

Corrosion Inhibition

Benzothiazole derivatives, closely related to N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine, have been studied for their corrosion inhibition properties. For example, certain benzothiazole derivatives have shown effectiveness in protecting carbon steel against corrosion in acidic environments, which could be significant in industrial applications (Hu et al., 2016).

Anticancer Activity

Some benzothiazole derivatives have been explored for their potential anticancer properties. Research has identified certain compounds within this class that exhibit inhibitory effects on various cancer cell lines, indicating a promising avenue for cancer therapy development (Havrylyuk et al., 2010).

Insecticidal Properties

Studies have also investigated benzothiazole analogues for their insecticidal activity. These compounds have demonstrated effectiveness against common agricultural pests, suggesting their utility in pest management and agriculture (Sawada et al., 2003).

properties

IUPAC Name

2-[(6-butyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-3-4-5-10-6-7-11-12(8-10)19-14(15-11)16(2)9-13(17)18/h6-8H,3-5,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQXMPXBYJTBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine
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N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 4
N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 5
Reactant of Route 5
N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine
Reactant of Route 6
N-(6-butyl-1,3-benzothiazol-2-yl)-N-methylglycine

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